molecular formula C12H11BrN2O B12668462 1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide CAS No. 84625-56-9

1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide

Cat. No.: B12668462
CAS No.: 84625-56-9
M. Wt: 279.13 g/mol
InChI Key: ZLVAGPPBYUVSSL-UHFFFAOYSA-N
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Description

1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide is a chemical compound with the molecular formula C12H10N2O·HBr. It is a derivative of β-carboline, a class of compounds known for their diverse biological activities. This compound is also known by other names such as Harmol hydrobromide and this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide typically involves the methylation of β-carboline derivatives. One common method includes the reaction of harmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar methylation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It is known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity. This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other β-carboline derivatives .

Properties

CAS No.

84625-56-9

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrobromide

InChI

InChI=1S/C12H10N2O.BrH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H

InChI Key

ZLVAGPPBYUVSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Br

Origin of Product

United States

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